molecular formula C8H14O3 B2449257 4,4-Diethoxybut-2-yn-1-ol CAS No. 18350-44-2

4,4-Diethoxybut-2-yn-1-ol

Cat. No. B2449257
CAS RN: 18350-44-2
M. Wt: 158.197
InChI Key: NPLYRABEQXQFJX-UHFFFAOYSA-N
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Description

“4,4-Diethoxybut-2-yn-1-ol”, also known as DEBYL, is a member of the butynol family of organic compounds. It has a molecular formula of C8H14O3 and a molecular weight of 158.20 .

Scientific Research Applications

Michael Addition Reactions

4,4-Diethoxybut-2-yn-1-ol and its derivatives are utilized in Michael addition reactions. For example, 1,1-Diethoxybut-3-yn-2-one, a related compound, reacts with nitrogen and oxygen nucleophiles to produce Michael adducts. These adducts form β-substituted α,β-unsaturated ketones, demonstrating the compound's utility in creating stereospecific chemical structures (Sengee & Sydnes, 2011).

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions involving 4,4-Diethoxybut-2-yn-1-ol derivatives have been explored. For instance, oxidative cyclization–alkoxycarbonylation of 4-yn-1-ols, including those similar to 4,4-Diethoxybut-2-yn-1-ol, leads to the formation of various chemical compounds such as tetrahydrofurans (Gabriele et al., 2000).

Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing heterocyclic compounds. For example, the reaction of derivatives of 4,4-Diethoxybut-2-yn-1-ol with bis-nucleophiles can lead to the formation of unstable Michael-addition products, which then undergo secondary reactions to form heterocyclic compounds (Sengee & Sydnes, 2011).

Cyclization Reactions

Cyclization of derivatives of 4,4-Diethoxybut-2-yn-1-ol has been studied. These reactions lead to the formation of complex structures like 2-arylpyrrolidines and bipyrrole derivatives, showcasing the compound's role in diverse chemical syntheses (Smolobochkin et al., 2016).

Synthesis of Constrained Analog Compounds

4,4-Diethoxybut-2-yn-1-ol derivatives are used in the synthesis of conformationally constrained analogs of various compounds. This is evident in the synthesis of analogs of DDATHF, where the compound is used as a starting material (Taylor et al., 1997).

Safety And Hazards

“4,4-Diethoxybut-2-yn-1-ol” has several safety precautions associated with it. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .

properties

IUPAC Name

4,4-diethoxybut-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLYRABEQXQFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CCO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethoxybut-2-yn-1-ol

Citations

For This Compound
3
Citations
B Holmelid, OH Kvernenes, M Hodne, LK Sydnes - Arkivoc, 2008 - arkat-usa.org
Selected members of the title family of compounds, prepared from 1, 1-dibromo-2-chloro-2-diethoxymethylcyclopropane by standard chemical transformations, were dissolved in …
Number of citations: 6 www.arkat-usa.org
P Bannwarth, A Valleix, D Grée… - The Journal of Organic …, 2009 - ACS Publications
Chiral pyrimidines with a fluorine atom in the benzylic position are easily accessible in high enantiomeric excesses from optically active propargylic intermediates by two complementary …
Number of citations: 76 pubs.acs.org
MN Pennell - 2014 - discovery.ucl.ac.uk
Propargylic alcohols are easily accessed through the reaction of alkynes with aldehydes and ketones. The 1,3-isomerisation of propargylic alcohols to enones is known as the Meyer-…
Number of citations: 3 discovery.ucl.ac.uk

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